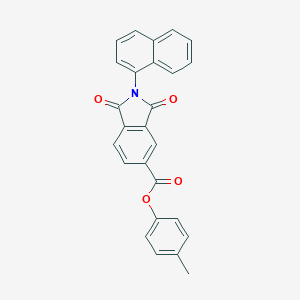
4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate: is an organic compound that features a naphthyl group, a phthalimide core, and a p-tolyloxycarbonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves the reaction of 1-naphthylamine with phthalic anhydride to form N-(1-naphthyl)phthalimide. This intermediate is then reacted with p-tolyloxycarbonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The phthalimide core can be reduced to phthalamic acid derivatives.
Substitution: The p-tolyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Phthalamic acid derivatives.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a fluorescent probe due to its naphthyl group, which exhibits fluorescence properties. It can also be used in the study of enzyme-substrate interactions and protein labeling.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules can be exploited for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The naphthyl group can intercalate with aromatic residues in proteins, while the phthalimide core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-(1-Naphthyl)phthalimide: Lacks the p-tolyloxycarbonyl group, making it less versatile in chemical reactions.
N-(2-Naphthyl)-5-(p-tolyloxycarbonyl)phthalimide: Similar structure but with the naphthyl group in a different position, affecting its reactivity and applications.
N-(1-Naphthyl)-5-(methoxycarbonyl)phthalimide: Contains a methoxycarbonyl group instead of p-tolyloxycarbonyl, leading to different chemical properties.
Uniqueness: 4-methylphenyl 2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to the presence of the p-tolyloxycarbonyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C26H17NO4 |
|---|---|
Poids moléculaire |
407.4g/mol |
Nom IUPAC |
(4-methylphenyl) 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H17NO4/c1-16-9-12-19(13-10-16)31-26(30)18-11-14-21-22(15-18)25(29)27(24(21)28)23-8-4-6-17-5-2-3-7-20(17)23/h2-15H,1H3 |
Clé InChI |
PDTPSCZKFUCVKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401695.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B401697.png)
![2-[2-(4-Methoxybenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401698.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B401699.png)
![[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401700.png)
![2,2-dimethyl-N-(4-{[2-(phenylacetyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B401702.png)
![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B401703.png)
![2-(2-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 3-methylbenzoate](/img/structure/B401704.png)
![N-{4-[(2-{3,5-bisnitrobenzoyl}hydrazino)carbonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B401705.png)
![4'-Propyl-bicyclohexyl-4-carboxylic acid 2-oxo-2-[4-(4-propyl-cyclohexyl)-phenyl]-ethyl ester](/img/structure/B401707.png)
![4-(Hexadecyloxy)phenyl 3-oxo-3-[4-(4-propylcyclohexyl)phenyl]propanoate](/img/structure/B401708.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B401709.png)
![2-Oxo-2-(4-propylphenyl)ethyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B401710.png)
![N-[5-({N'-[(E)-(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE](/img/structure/B401715.png)
